An In-depth Technical Guide to 4-Fluoro-N-(BOC)indole: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Fluoro-N-(BOC)indole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-N-(BOC)indole, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Core Properties of 4-Fluoro-N-(BOC)indole
4-Fluoro-N-(BOC)indole, identified by the CAS number 129822-45-3 , is a solid, N-protected derivative of 4-fluoroindole.[1] The introduction of the tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen enhances its utility in multi-step organic syntheses by preventing unwanted side reactions.[2] The fluorine atom at the 4-position of the indole ring is a critical feature, as fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3][4]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 129822-45-3 | |
| Molecular Formula | C₁₃H₁₄FNO₂ | |
| Molecular Weight | 235.25 g/mol | |
| Appearance | Solid | |
| Melting Point | 49-51 °C | |
| Boiling Point | 322.3 ± 34.0 °C (Predicted) | |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | |
| IUPAC Name | tert-butyl 4-fluoro-1H-indole-1-carboxylate | |
| SMILES | FC1=C2C=CN(C(OC(C)(C)C)=O)C2=CC=C1 | |
| InChI Key | HWVFAXLKBJQDMB-UHFFFAOYSA-N |
Safety Information
4-Fluoro-N-(BOC)indole is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and requires careful handling in a laboratory setting. Appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated fume hood.
Experimental Protocols
The synthesis of 4-Fluoro-N-(BOC)indole is typically achieved through the protection of the nitrogen atom of 4-fluoroindole using di-tert-butyl dicarbonate (Boc₂O).
Synthesis of 4-Fluoro-N-(BOC)indole via N-Boc Protection
This protocol describes a general method for the N-Boc protection of 4-fluoroindole.
Materials:
-
4-Fluoroindole
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Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroindole (1.0 equivalent) in anhydrous THF.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 4-Fluoro-N-(BOC)indole.
Applications in Drug Discovery and Medicinal Chemistry
4-Fluoro-N-(BOC)indole serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The indole scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds.[5] The introduction of a fluorine atom can significantly enhance the pharmacological profile of these molecules.
Role in Kinase Inhibitor Synthesis
A primary application of fluorinated indole building blocks is in the development of kinase inhibitors.[3][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to mimic the ATP binding site of the enzyme. The indole nucleus can serve as a scaffold that presents key pharmacophoric features for binding to the kinase active site. The strategic placement of a fluorine atom can improve binding affinity and selectivity.
While a specific signaling pathway directly modulated by 4-Fluoro-N-(BOC)indole is not documented, it serves as a precursor to compounds that target various kinase-driven pathways. For instance, inhibitors of kinases such as Akt, p38, and others often incorporate substituted indole cores.
Utility in Suzuki Couplings and PROTACs
The BOC-protected indole can be further functionalized through various cross-coupling reactions. For instance, after deprotection, the indole core can be modified at different positions. Alternatively, the BOC-protected indole itself can be a substrate in reactions like Suzuki couplings if a halogen is present on the benzene ring portion of the indole. This allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Furthermore, BOC-protected building blocks are integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The synthesis of PROTACs often involves the stepwise assembly of a target-binding ligand, a linker, and an E3 ligase-binding ligand, where protecting groups like BOC are essential for controlling the synthetic route.
Conclusion
4-Fluoro-N-(BOC)indole is a strategically important building block for medicinal chemists and drug discovery scientists. Its combination of a fluorinated indole core and a stable protecting group makes it a versatile intermediate for the synthesis of a wide array of complex molecules. Its primary application lies in the development of kinase inhibitors and other potential therapeutics where the unique properties of the indole scaffold and fluorine substitution can be leveraged to achieve desired pharmacological profiles. The synthetic accessibility and potential for further functionalization ensure that 4-Fluoro-N-(BOC)indole will continue to be a relevant compound in the pursuit of novel medicines.
References
- 1. Sigma Aldrich 4-Fluoro-N-(BOC)indole 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
